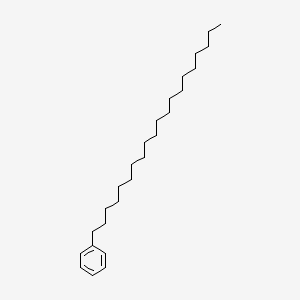

1-Phenyleicosane

Description

Properties

CAS No. |

2398-68-7 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

icosylbenzene |

InChI |

InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h19,21-22,24-25H,2-18,20,23H2,1H3 |

InChI Key |

HPPLZROUJULWGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyleicosane and Its Derivatives

Established Synthetic Routes to Long-Chain Phenylalkanes

The traditional synthesis of long-chain phenylalkanes like 1-phenyleicosane has relied on several robust and well-documented chemical reactions. These methods, while effective, often require specific reaction conditions and stoichiometric reagents.

Alkylation Approaches for Aryl-Alkyl Coupling

Friedel-Crafts alkylation is a cornerstone of aryl-alkyl coupling and a primary method for synthesizing long-chain alkylbenzenes. researchgate.netnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an alkyl halide or an olefin in the presence of a Lewis acid catalyst. nih.gov For the synthesis of this compound, this could involve the alkylation of benzene (B151609) with a 20-carbon alkylating agent.

Commonly used catalysts include aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). alfa-chemistry.com Zeolite catalysts are also employed, offering a more environmentally friendly alternative. researchgate.net The reaction conditions, such as temperature and the molar ratio of reactants, are critical for optimizing the yield and minimizing side reactions like polyalkylation and skeletal rearrangement. google.com

For instance, the alkylation of benzene with long-chain α-olefins (like 1-eicosene) can be catalyzed by an ionic liquid catalyst, such as trimethylamine (B31210) hydrochloride-acidic anhydrous aluminum chloride, achieving high conversion rates. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation for Long-Chain Alkylbenzenes

| Catalyst | Advantages | Disadvantages | Typical Reaction Conditions |

| AlCl₃ | High reactivity, readily available | Corrosive, difficult to handle, stoichiometric amounts often needed | Anhydrous conditions, often at room temperature or slightly elevated |

| HF | Stable, few side reactions, easy separation | Highly toxic and corrosive | Liquid phase, specific reactor design required |

| Zeolites | Reusable, environmentally friendly, shape-selective | Can be less active than traditional Lewis acids | Higher temperatures may be required |

| Ionic Liquids | High selectivity, reusable | Can be expensive, potential for catalyst deactivation | Mild temperatures, varying molar ratios of reactants |

Grignard-Based Synthesis Strategies

Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of this compound. mnstate.eduleah4sci.com A general approach involves the reaction of a Grignard reagent with a carbonyl compound. missouri.edu

For the synthesis of this compound, two primary Grignard routes can be envisioned:

Reaction of phenylmagnesium bromide with eicosanal (a 20-carbon aldehyde). This would yield a secondary alcohol, 1-phenyl-1-eicosanol, which would then need to be reduced to the final product, this compound.

Reaction of an eicosylmagnesium halide (prepared from a 20-carbon alkyl halide) with benzaldehyde. This would also produce a secondary alcohol that requires a subsequent reduction step.

The Grignard reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org Diethyl ether or tetrahydrofuran (B95107) are common solvents for these reactions. leah4sci.com

Reductive Pathways for Aromatic Hydrocarbon Formation (e.g., Wolff-Kishner Reduction)

Reductive methods are crucial for converting carbonyl functionalities into methylene (B1212753) groups, a key transformation in the synthesis of long-chain phenylalkanes if a Friedel-Crafts acylation is performed first. chadsprep.com The Wolff-Kishner reduction is a prominent example of such a transformation. wikipedia.orgquora.com

This reaction involves the treatment of a ketone or aldehyde with hydrazine (B178648) (NH₂NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. byjus.commasterorganicchemistry.com The solvent is typically a high-boiling alcohol like ethylene (B1197577) glycol. quora.com The reaction proceeds through the formation of a hydrazone intermediate, which then, under basic conditions, eliminates nitrogen gas to yield the corresponding alkane. wikipedia.orgbyjus.com

For the synthesis of this compound, one could first perform a Friedel-Crafts acylation of benzene with eicosanoyl chloride to form 1-phenyl-1-eicosanone. Subsequent Wolff-Kishner reduction of this ketone would yield this compound. organic-chemistry.org This two-step sequence is often preferred over direct Friedel-Crafts alkylation to avoid rearrangements of the long alkyl chain.

A modification of this procedure, known as the Huang-Minlon modification, involves carrying out the reaction in a one-pot process, which often leads to improved yields and shorter reaction times. wikipedia.org

Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysis offer advanced routes to this compound.

Homogeneous Catalysis in Phenylalkane Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. researchgate.netyoutube.com Transition metal complexes are often employed as catalysts in these systems. nih.gov

For the synthesis of long-chain phenylalkanes, palladium-catalyzed cross-coupling reactions are particularly relevant. rsc.orgyoutube.com Reactions such as the Suzuki, Negishi, or Kumada couplings could be utilized to form the C-C bond between the phenyl group and the eicosyl chain. For example, a Negishi coupling could involve the reaction of an eicosylzinc halide with bromobenzene (B47551) in the presence of a palladium catalyst. nih.gov

These reactions benefit from the ability to tune the catalyst's properties by modifying the ligands attached to the metal center, which can enhance reactivity and selectivity. uu.nl However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product. researchgate.net

Table 2: Examples of Homogeneous Catalytic Reactions for Aryl-Alkyl Coupling

| Reaction Name | Reactants | Catalyst System |

| Suzuki Coupling | Aryl boronic acid and alkyl halide | Palladium complex with phosphine (B1218219) ligands |

| Negishi Coupling | Aryl halide and organozinc reagent | Palladium or Nickel complex |

| Kumada Coupling | Aryl halide and Grignard reagent | Palladium or Nickel complex |

Heterogeneous Catalysis for Selective Bond Formation

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which simplifies catalyst separation and recycling. stanford.edu This is a significant advantage in industrial processes.

In the context of this compound synthesis, solid acid catalysts like zeolites and sulfated zirconia are used for the alkylation of benzene with long-chain olefins. researchgate.net These catalysts offer high activity and selectivity, comparable to traditional Lewis acids, but with improved environmental credentials. researchgate.net

Furthermore, supported metal catalysts, such as palladium on a solid support (e.g., titania), can be modified with ligands to enhance selectivity in hydrogenation reactions. rsc.org This approach could be valuable in the reduction of an intermediate ketone to the final alkane product under milder conditions than the Wolff-Kishner reduction. The development of heterogeneous catalysts that can selectively activate C-H bonds for direct alkylation is also an active area of research. researchgate.net These methods aim to form C-C bonds with high selectivity and efficiency. researchgate.net

Emerging Catalytic Systems for Efficiency and Yield Enhancement

Traditional synthesis of linear alkylbenzenes, including this compound, often relied on homogeneous acid catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF) for Friedel-Crafts alkylation. tandfonline.comgoogle.commt.com While effective, these catalysts pose significant environmental and handling challenges due to their corrosive and toxic nature. tandfonline.comwseas.com Consequently, research has shifted towards developing heterogeneous solid acid catalysts that are more environmentally benign, reusable, and can offer improved selectivity. wseas.com

Zeolites have emerged as a prominent class of solid acid catalysts for the alkylation of benzene with long-chain olefins. researchgate.net Their well-defined pore structures and tunable acidity can influence the product distribution and enhance catalyst stability. researchgate.netresearchgate.net Various types of zeolites have been investigated for linear alkylbenzene (LAB) synthesis, a process directly analogous to this compound production.

Hβ-zeolite: This catalyst has shown high selectivity towards the formation of 2-phenyl isomers and can be regenerated, although it is susceptible to deactivation by coking from bulky molecules. researchgate.net

MCM-22 and ITQ-2: These zeolites possess unique pore structures with acid sites located in external surface cages and internal supercages, which are active in the alkylation process. Their catalytic stability can be enhanced through modifications that increase mesoporosity. researchgate.netresearchgate.net

Zeolite Y: Dealuminated Zeolite Y has been used for the alkylation of toluene (B28343) with 1-decene, demonstrating that modifying the Brønsted to Lewis acid site ratio can suppress side reactions like olefin dimerization. wseas.com

Al-BEC zeolites: These have been successfully employed as solid acid catalysts for the alkylation of benzene with 1-dodecene, showing significant catalytic performance. researchgate.net

Beyond zeolites, other solid acid catalysts are being explored. Niobic acid, for instance, has been used as a solid Brønsted acid catalyst for a novel pathway to produce linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes. tandfonline.com Furthermore, the field of biocatalysis is providing new avenues, with enzymes being engineered to perform Friedel-Crafts alkylations under mild conditions, offering a potentially greener alternative to traditional chemical methods. nih.gov

| Catalyst System | Catalyst Type | Key Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Zeolites (Hβ, MCM-22, Y) | Heterogeneous (Solid Acid) | Reusable, Non-corrosive, Tunable selectivity. wseas.comresearchgate.net | Deactivation by coking, Diffusion limitations for bulky molecules. researchgate.net | Can enhance selectivity for specific isomers (e.g., 2-phenylalkane). researchgate.net |

| Niobic Acid | Heterogeneous (Solid Brønsted Acid) | Enables use of biomass-derived feedstocks. tandfonline.com | Requires specific reaction pathways (e.g., Diels-Alder). tandfonline.com | Demonstrated for LAB synthesis from furan and 1-dodecene. tandfonline.com |

| Engineered Enzymes | Biocatalyst | Mild reaction conditions, High selectivity, Environmentally benign. nih.gov | Substrate scope limitations, Enzyme stability. | Enzymes like CylK have been identified for Friedel-Crafts alkylation in biosynthesis. nih.gov |

| Ionic Liquids | Homogeneous | Can enhance catalytic activity of metal triflates. | Product separation, Catalyst cost. | Used for Friedel-Crafts alkenylation of arenes with alkynes. organic-chemistry.org |

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, the primary challenge lies in achieving high regioselectivity . The goal is to ensure the phenyl group attaches exclusively to the first carbon (C1) of the eicosane (B133393) chain. Stereoselectivity is not a consideration for this compound itself as the molecule is achiral.

Direct Friedel-Crafts alkylation of benzene with a C20 precursor like 1-eicosene (B165122) or 1-chloroeicosane (B1581961) is notoriously difficult to control regioselectively. mt.com The reaction proceeds via a carbocation intermediate. khanacademy.org When 1-eicosene is protonated or a primary carbocation is generated from 1-chloroeicosane, it rapidly rearranges via hydride shifts to form more stable secondary carbocations along the alkyl chain. khanacademy.orgrsc.org This isomerization leads to a complex mixture of icosylbenzene isomers (2-phenyl, 3-phenyl, etc.), with the 1-phenyl isomer being a minor product, if formed at all. researchgate.net

To overcome this lack of regioselectivity, a two-step approach involving an initial Friedel-Crafts acylation followed by a reduction is the most reliable method for synthesizing this compound.

Friedel-Crafts Acylation: Benzene is reacted with eicosanoyl chloride (CH₃(CH₂)₁₈COCl) in the presence of a Lewis acid catalyst like AlCl₃. This reaction forms an acylium ion (CH₃(CH₂)₁₈CO⁺), which is resonance-stabilized and does not undergo rearrangement. The acylium ion acts as the electrophile, attacking the benzene ring to exclusively form 1-phenyl-1-eicosanone.

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene group (-CH₂-). Standard methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

This acylation-reduction sequence guarantees that the phenyl group is located at the terminal position of the eicosane chain, yielding the desired this compound isomer with high purity.

Iterative Synthesis Procedures for Oligomeric Structures Incorporating this compound Moieties

Iterative synthesis is a powerful strategy for creating sequence-defined oligomers with precise control over their structure and length. google.comnih.gov This methodology involves the sequential addition of monomer units through a repeating cycle of coupling and deprotection steps. nih.gov While no specific literature details the iterative synthesis of oligomers containing this compound, a hypothetical approach can be designed based on established principles.

An iterative strategy could be employed to synthesize oligomers where the this compound moiety acts as a repeating unit or a significant side chain. A potential monomer for such a synthesis would need to be bifunctional. For example, a this compound molecule functionalized with two reactive groups (X and Y) at different positions on the phenyl ring could be used. One group (Y) would be protected.

The iterative cycle would proceed as follows:

Coupling: The reactive monomer is coupled to a growing oligomer chain attached to a solid support or in solution.

Deprotection: The protecting group on Y is removed, exposing a new reactive site.

Iteration: The cycle is repeated by adding the next monomer unit to the newly deprotected site.

This process allows for the precise construction of oligomers of a defined length. The long eicosanyl chain (C₂₀H₄₁) would impart significant hydrophobic character and potentially unique self-assembly properties to the resulting oligomer. Such structures could be designed as molecular wires or components for advanced materials. rsc.org

Synthetic Approaches to Structurally Related Icosylbenzenes (e.g., 2-Phenyleicosane, 7-Phenyleicosane)

The synthesis of structurally related icosylbenzenes, where the phenyl group is attached to an internal carbon of the eicosane chain, requires different strategies compared to the 1-phenyl isomer.

2-Phenyleicosane: This isomer is often the major product in the Friedel-Crafts alkylation of benzene with 1-eicosene, particularly when using shape-selective catalysts like Hβ-zeolite. researchgate.net The rearrangement of the initial primary carbocation to the more stable secondary carbocation at the C2 position is favored. An alternative, more specific synthesis involves a metathesis-based approach. For example, the cross-metathesis of α-methylstyrene with 1-octadecene (B91540), catalyzed by a ruthenium catalyst, can yield 2-phenyleicosene. Subsequent hydrogenation of the double bond produces 2-phenyleicosane. vulcanchem.com This method offers better control and reduces the formation of other isomers compared to classical alkylation. vulcanchem.com

Internal Icosylbenzenes (e.g., 7-Phenyleicosane): Synthesizing isomers with the phenyl group at a specific internal position, such as 7-phenyleicosane, is more challenging. Direct alkylation with an internal olefin like 7-eicosene would lead to a mixture of isomers due to double bond migration under acidic conditions. A more controlled approach would involve:

Alkylation with a specific alkyl halide: Reacting benzene with 7-chloroeicosane in a Friedel-Crafts reaction could theoretically yield 7-phenyleicosane, although carbocation rearrangements remain a risk.

Acylation-Addition-Reduction Sequence: A more robust, multi-step synthesis would be:

Friedel-Crafts Acylation: Benzene is acylated with heptanoyl chloride to produce heptanophenone (B155562).

Grignard or Wittig Reaction: The heptanophenone is reacted with a Grignard reagent derived from 1-bromotridecane (B143060) (C₁₃H₂₇MgBr) or a Wittig reagent like tridecyltriphenylphosphonium bromide. This step forms the C20 carbon skeleton with a double bond or hydroxyl group at the C7 position.

Reduction/Dehydration and Reduction: The intermediate is then fully reduced to the final product, 7-phenyleicosane.

| Isomer | Primary Synthetic Method | Key Considerations |

|---|---|---|

| This compound | Friedel-Crafts Acylation (with eicosanoyl chloride) followed by Reduction | Avoids carbocation rearrangement, ensuring high regioselectivity for the 1-position. |

| 2-Phenyleicosane | Friedel-Crafts Alkylation with 1-eicosene over shape-selective zeolite catalysts (e.g., Hβ-zeolite). researchgate.net | Favored due to rearrangement to the stable C2 secondary carbocation. |

| 2-Phenyleicosane | Cross-metathesis of α-methylstyrene and 1-octadecene followed by hydrogenation. vulcanchem.com | Provides high selectivity and atom economy. vulcanchem.com |

| 7-Phenyleicosane (and other internal isomers) | Multi-step synthesis involving Friedel-Crafts acylation with a shorter chain acyl halide, followed by Grignard/Wittig reaction and reduction. | Complex but offers precise control over the phenyl group's position. |

Chemical Reactivity and Transformation Mechanisms of 1 Phenyleicosane

Reactivity Profiles of Aromatic and Aliphatic Moieties within 1-Phenyleicosane

The phenyl group of this compound is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions. The long alkyl chain, being an electron-donating group, activates the benzene (B151609) ring, facilitating the substitution of hydrogen atoms on the ring with various electrophiles. core.ac.uk Conversely, the aliphatic eicosane (B133393) chain is largely unreactive under many conditions due to the strength and non-polar nature of its C-C and C-H single bonds. researchgate.net However, the benzylic position—the carbon atom of the eicosane chain directly attached to the phenyl ring—exhibits enhanced reactivity toward radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.org

The disparate reactivity of these two parts of the molecule allows for a range of selective functionalizations. Mild electrophilic conditions will primarily target the aromatic ring, while radical-promoting conditions can be used to functionalize the benzylic position of the alkyl chain.

Role of this compound as a Precursor in Complex Organic Synthesis

The dual reactivity of this compound makes it a potentially useful precursor in the synthesis of more complex molecules, such as surfactants, lubricants, and polymers. virginia.edu By selectively targeting either the aromatic ring or the alkyl chain, a variety of functional groups can be introduced, paving the way for further transformations.

Functionalization of the eicosane chain of this compound primarily occurs at the benzylic position due to its heightened reactivity.

Oxidation: Treatment of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions typically leads to the oxidation of the alkyl chain to a carboxylic acid. libretexts.org Regardless of the length of the alkyl chain, the product is benzoic acid, provided there is at least one hydrogen at the benzylic position. masterorganicchemistry.com

Halogenation: The benzylic position can be selectively halogenated under free-radical conditions. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for the specific bromination of the benzylic carbon. libretexts.orglibretexts.org This reaction proceeds via a radical chain mechanism. numberanalytics.com

Table 1: Illustrative Functionalization Reactions of the Alkyl Chain of Long-Chain Alkylbenzenes

| Reaction Type | Reagents | Product Type |

| Oxidation | KMnO₄, H⁺, Heat | Benzoic Acid |

| Bromination | N-Bromosuccinimide (NBS), Peroxide/UV light | 1-Bromo-1-phenylalkane |

The phenyl group of this compound can undergo various electrophilic aromatic substitution (EAS) reactions. The long alkyl chain is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the alkyl group.

Friedel-Crafts Alkylation and Acylation: this compound can be further alkylated or acylated using Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.comlumenlearning.com For example, reaction with an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃ would introduce an acyl group onto the aromatic ring, primarily at the para position due to steric hindrance from the bulky eicosane chain. chemguide.co.uk

Nitration and Sulfonation: Nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the ring. lkouniv.ac.in Sulfonation, the introduction of a sulfonic acid group (-SO₃H), can be accomplished using fuming sulfuric acid. lkouniv.ac.in These reactions are fundamental for the synthesis of various derivatives. core.ac.uk

Table 2: Illustrative Electrophilic Aromatic Substitution Reactions of Alkylbenzenes

| Reaction Type | Reagents | Major Product(s) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | p-Acyl-1-phenyleicosane |

| Nitration | HNO₃, H₂SO₄ | o-Nitro-1-phenyleicosane and p-Nitro-1-phenyleicosane |

| Sulfonation | SO₃, H₂SO₄ | p-Phenyleicosanesulfonic acid |

| Halogenation | Br₂, FeBr₃ | o-Bromo-1-phenyleicosane and p-Bromo-1-phenyleicosane |

Radical reactions of this compound are expected to primarily involve the aliphatic chain, particularly at the benzylic position.

Radical Halogenation: As mentioned, the benzylic C-H bond is susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. libretexts.org Reaction with halogens under UV light or with radical initiators leads to the substitution of a benzylic hydrogen with a halogen atom. savemyexams.comlibretexts.org The selectivity of this reaction depends on the halogen used, with bromine being more selective for the most stable radical position than chlorine. masterorganicchemistry.com

Pyrolysis: At high temperatures, long-chain alkylbenzenes can undergo pyrolysis, which involves complex radical-mediated C-C bond cleavage and rearrangement reactions. mit.edu The initial steps likely involve hydrogen abstraction from the alkyl chain to form various radical intermediates. mit.edu

Mechanistic Investigations of Reactions Involving this compound

While specific mechanistic studies on this compound are scarce, the mechanisms of its expected reactions can be inferred from studies on analogous long-chain alkylbenzenes.

It is important to note that the term "electrophilic addition" is generally applied to reactions of unsaturated compounds like alkenes and alkynes. Aromatic compounds like this compound undergo electrophilic substitution, not addition, to preserve the stability of the aromatic ring.

The mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack by the Aromatic Ring: The π electrons of the benzene ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. core.ac.ukmit.edu This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. mit.edu This restores the aromatic π system and results in the substituted product.

The stability of the intermediate arenium ion influences the orientation of the substitution. For this compound, the alkyl group helps to stabilize the positive charge in the arenium ion when the attack occurs at the ortho and para positions, thus favoring the formation of these isomers.

Nucleophilic Addition Mechanisms

While this compound itself, being a saturated hydrocarbon, does not directly undergo nucleophilic addition reactions, its derivatives or transformation products containing carbonyl or other unsaturated functional groups can participate in such mechanisms. Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile, a species rich in electrons, attacks an electrophilic center, commonly a carbonyl carbon (C=O) or a polarized pi bond. chemistrylearner.comwikipedia.org This reaction results in the formation of two new sigma bonds. chemistrylearner.com The reactivity of carbonyl compounds in these additions is influenced by the groups attached to the carbonyl carbon; electron-withdrawing groups enhance reactivity, while bulky alkyl groups can hinder the nucleophilic attack. chemistrylearner.com

The general mechanism for nucleophilic addition to a carbonyl group proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. This breaks the pi bond, and the electrons are pushed to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. chemistrylearner.com

Protonation: The negatively charged alkoxide is then protonated by an acid source in the reaction mixture to form an alcohol. chemistrylearner.com

These reactions can be promoted by either basic or acidic conditions. libretexts.org In a base-promoted reaction, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile. libretexts.org

For example, if this compound were to be oxidized to form a ketone derivative, this ketone could then undergo nucleophilic addition. The addition of a Grignard reagent, such as methylmagnesium bromide, would proceed via a nucleophilic addition mechanism to form a tertiary alcohol. youtube.com Similarly, reduction of such a ketone with sodium borohydride (B1222165) (NaBH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com

Free Radical Addition Mechanisms

Free radical addition reactions involve intermediates with unpaired electrons known as free radicals. wikipedia.org These reactions are highly significant for unsaturated compounds like alkenes. wikipedia.orglibretexts.org Although this compound is a saturated alkane, its reactivity can be understood in the context of free radical substitution, and its unsaturated analogs would undergo free radical addition.

The mechanism of free radical addition typically involves three key stages:

Initiation: This step involves the formation of radical species, usually through the homolytic cleavage of a weak bond by heat or light. wikipedia.orgmasterorganicchemistry.com For instance, peroxides (ROOR) can be used as initiators, as the O-O bond is weak and breaks to form two alkoxy radicals (RO•). masterorganicchemistry.com

Propagation: This stage consists of a chain reaction. A radical reacts with a non-radical molecule to form a new bond and a new radical. wikipedia.org In the context of an alkene, a bromine radical, for example, could add to the double bond, forming a carbon-centered radical. This new radical then abstracts a hydrogen atom from a molecule like HBr to form the final product and regenerate the bromine radical, which can continue the chain. masterorganicchemistry.com The addition of the radical typically occurs at the less substituted carbon to form the more stable (more substituted) carbon radical, leading to anti-Markovnikov products. wikipedia.orgmasterorganicchemistry.com

Termination: The reaction concludes when two radicals combine to form a non-radical species. wikipedia.org

While this compound does not have a double bond to undergo addition, it can undergo free radical substitution, where a hydrogen atom is replaced by a halogen. This process also proceeds via initiation, propagation, and termination steps. savemyexams.com For instance, in the presence of UV light, chlorine (Cl₂) can form chlorine radicals that can abstract a hydrogen atom from the eicosane chain of this compound, leading to a variety of halogenated products. savemyexams.comuomustansiriyah.edu.iq

Concerted Reaction Mechanisms

A concerted reaction is a type of chemical reaction where all bond-breaking and bond-making occur in a single, simultaneous step. wikipedia.org This means there are no intermediate species formed during the reaction, only a transition state. wikipedia.org The stereochemistry of concerted reactions is often highly specific.

Examples of concerted reactions include pericyclic reactions, the Diels-Alder reaction, and certain substitution (SN2) and elimination (E2) reactions. wikipedia.org For a reaction to be concerted, the molecules involved must be correctly oriented. wikipedia.org

As a saturated alkane, this compound itself is generally unreactive towards concerted reactions that typically involve pi systems or specific functional groups. However, if this compound is functionalized, for example, into an alkyl halide, it could then participate in concerted reactions like the E2 elimination. The E2 mechanism is a single-step process where a base removes a proton, a double bond is formed, and a leaving group departs simultaneously. libretexts.orglumenlearning.com This reaction requires a strong base and a specific anti-coplanar arrangement of the proton and the leaving group. libretexts.org

Degradation Pathways and Chemical Stability Studies in Controlled Environments

The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions. ijpcbs.com Degradation studies are crucial to understand the pathways through which a compound breaks down and to determine its shelf life. ijpcbs.com These studies often involve subjecting the compound to stress conditions such as heat, humidity, light, and different pH levels to accelerate decomposition. researchgate.net

For a long-chain alkylbenzene like this compound, degradation can occur through several pathways, primarily involving the alkyl chain or the phenyl group.

Oxidation: The long alkyl chain is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the phenyl group), which is more reactive. This can lead to the formation of hydroperoxides, which can further decompose into ketones, alcohols, and carboxylic acids.

Biodegradation: In the environment, microorganisms can degrade this compound. The degradation of aromatic compounds by bacteria often involves pathways that open the aromatic ring. genome.jpgenome.jp For example, Pseudomonas species are known to degrade phenolic compounds through catechol intermediates, which are then cleaved via ortho or meta pathways. nih.gov The degradation of the phenyl group in related compounds like phenylacetic acid has been shown to proceed through a pathway that ultimately yields common metabolic intermediates like succinyl-CoA and acetyl-CoA. nih.gov

Thermal Degradation: At elevated temperatures, the C-C and C-H bonds in the eicosane chain can break, leading to smaller hydrocarbon fragments. The phenyl-alkyl bond can also cleave.

Chemical stability studies are performed to evaluate how a substance's quality changes over time under the influence of environmental factors like temperature and humidity. ijpcbs.com For this compound, its hydrophobic nature suggests low solubility in water, which might limit hydrolysis as a major degradation pathway unless other reactive functional groups are present. ontosight.ai However, moisture can act as a solvent and facilitate other reactions. ijpcbs.com The stability of this compound has been noted as a desirable property, for instance, when compared to more reactive compounds in certain formulations. patsnap.comcollectionscanada.ca

Table 1: Potential Degradation Pathways for this compound

| Degradation Type | Affected Part of Molecule | Potential Products |

|---|---|---|

| Oxidation | Alkyl Chain (especially benzylic position) | Hydroperoxides, Alcohols, Ketones, Carboxylic Acids |

| Biodegradation | Phenyl Group and Alkyl Chain | Catechols, Ring-cleavage products, Acetyl-CoA, Succinyl-CoA |

| Thermal Degradation | Entire Molecule | Smaller alkanes and alkenes, Benzene, Toluene (B28343) |

Interaction Studies of this compound in Specific Chemical Environments

The interaction of this compound with its chemical environment is largely dictated by its molecular structure, which features a nonpolar, hydrophobic eicosane tail and a slightly polarizable phenyl head group. ontosight.ai This amphiphilic character, although weak, governs its behavior in various systems.

Interaction with Cell Membranes: Due to its long hydrocarbon chain, this compound is expected to interact readily with the lipid bilayers of cell membranes. ontosight.ai Such interactions can influence the fluidity and structure of the membrane. Studies on similar long-chain hydrocarbons have shown they can insert into the hydrophobic core of the membrane. ontosight.ai

Solubility and Environmental Partitioning: this compound is soluble in nonpolar organic solvents like hexane (B92381) and chloroform (B151607) but insoluble in water. ontosight.ai This hydrophobicity means that in aquatic environments, it is likely to partition into organic matter and accumulate in sediments or aquatic organisms rather than remaining dissolved in the water column. ontosight.ai

Role as a Biomarker: The presence and distribution of long-chain alkylbenzenes, including isomers of phenyleicosane, in environmental samples can serve as biomarkers to trace sources of petroleum contamination. Their specific degradation patterns can also provide information about the weathering processes of oil spills.

Table 2: Summary of Interactions of this compound

| Environment | Type of Interaction | Consequence |

|---|---|---|

| Biological Membranes | Intercalation into lipid bilayer | Alteration of membrane fluidity and structure ontosight.ai |

| Aquatic Systems | Partitioning into sediment/biota | Bioaccumulation, low water solubility ontosight.ai |

| Organic Solvents | Solvation | High solubility in nonpolar solvents ontosight.ai |

Applications in Advanced Chemical Systems and Materials Science

Utilization in the Design and Formulation of Synthetic Fuels and Lubricants

While direct studies detailing the use of 1-Phenyleicosane are specific, the broader class of long-chain alkylbenzenes is well-established in the formulation of high-performance synthetic lubricants. google.comgoogleapis.com These compounds serve as valuable base stock components and additives, prized for their hydrolytic stability and performance-enhancing characteristics. google.comgoogleapis.com

Long-chain alkylbenzenes are often used as a secondary base stock component, frequently blended with other synthetic base oils like poly-α-olefins (PAO). google.comgoogleapis.com In these tailor-made formulations, they serve multiple functions:

Solvency Enhancement : Alkylated aromatics can improve the solubility of performance additives within the lubricant package, ensuring a stable and homogeneous final product.

Pour Point Depression : These compounds are known to function as pour point depressants. acmerefining.comwikipedia.org They work by adhering to small wax crystallites that can form in mineral and some synthetic oils at low temperatures, which prevents the crystals from growing and solidifying the oil. acmerefining.comwikipedia.org

Component in Hydrolytically Stable Fluids : Due to their chemical nature, long-chain alkylbenzenes are hydrolytically stable, making them preferred components for lubricants used in wet applications or where water contamination is a risk. google.comgoogleapis.com

The incorporation of long-chain alkylbenzenes like this compound is a key strategy for engineering fluids with enhanced performance profiles. Their linear alkyl portion provides desirable viscosity and lubricity, while the aromatic ring offers thermal and oxidative stability. This molecular architecture contributes to:

Improved Low-Temperature Fluidity : By inhibiting wax crystallization, they ensure the lubricant remains effective at colder temperatures. acmerefining.comwikipedia.org

Fuel Additive Potential : Long-chain alkylbenzenes have been considered for their potential as fuel additives. regulations.govresearchgate.net Their properties can be beneficial in producing high-value chemicals or additives for diesel fuel. researchgate.net

Integration into Polymeric Materials and Advanced Compositions

The unique physical characteristics of this compound lend it to applications as a specialty modifying agent in polymer science, although it is not used as a building block for polymers itself.

This compound is not a monomer or co-monomer in the traditional sense. Its saturated alkyl chain and stable phenyl group lack the reactive functional groups (like vinyl or epoxy groups) necessary to participate in polymerization reactions to form the backbone of a polymer.

The primary role of this compound in polymeric systems is as a modifying agent, where it is physically incorporated into a polymer matrix to alter its properties.

Pore-Filling Material : Research has suggested that branched alkanes like this compound, with its defined melting point of 42°C, could be used as a pore-filling material. collectionscanada.ca In this capacity, it could be impregnated into porous materials to modify their mechanical, thermal, or barrier properties.

Plasticizer/Processing Aid : Due to its long, flexible hydrocarbon chain, this compound can be inferred to act as a plasticizer or processing aid for certain polymers. By inserting itself between polymer chains, it could increase flexibility, reduce brittleness, and lower the melt viscosity, thereby easing processing.

Hydrophobic Surface Modification : Its significant hydrophobic character, derived from the long alkyl chain, can be used to impart water-repellent properties to the surface of a material.

A related compound, 1-Phenyl-1,3-eicosanedione, is noted for its use as an auxiliary heat stabilizer in PVC formulations, illustrating how the long alkyl-aromatic structure can contribute to the performance of polymer additives. echemi.com

Applications in Catalysis and Reaction Media

The chemical inertness and physical properties of this compound make it a candidate for use in specialized catalytic systems, primarily as a solvent or as part of a catalyst complex rather than as a catalyst itself.

The synthesis of linear alkylbenzenes often involves acid catalysts like zeolites or Lewis acids such as aluminum chloride. scribd.comresearchgate.netrsc.org In some catalytic processes, long-chain alkylbenzenes can be part of the reaction system. For instance, Friedel-Crafts catalysts may be formulated as a complex involving a liquid aluminum chloride/hydrochloric acid/substituted aromatics mixture, which can include long-chain alkylbenzenes with up to 30 carbon atoms. google.com This suggests a role for this compound as a non-reactive, high-boiling component of a liquid catalyst complex or as a reaction solvent.

Its high boiling point and thermal stability would allow it to serve as a reaction medium for high-temperature organic syntheses where a non-polar environment is required. Furthermore, its inert nature ensures it does not participate in unwanted side reactions, which is a critical requirement for a reaction solvent. While direct catalytic activity is not a feature of its molecular structure, its ability to facilitate reactions through its physical properties is a key potential application.

As a Solvent or Co-solvent in Specific Catalytic Processes

Currently, there is limited available scientific literature detailing the use of this compound as a solvent or co-solvent in specific catalytic processes. Its high molecular weight and presumed high boiling point make it an unconventional choice for a reaction solvent. Typically, solvents in catalysis are chosen for their ability to dissolve reactants and catalysts, their inertness under reaction conditions, and their ease of removal after the reaction. The physical properties of this compound may not be conducive to these requirements in many standard catalytic applications.

Development of Catalytic Materials Utilizing this compound Derived Structures

The development of catalytic materials directly derived from this compound structures is not a widely reported area of research. The synthesis of catalysts often involves the incorporation of specific functional groups or metallic centers onto a molecular scaffold. While the long alkyl chain and phenyl group of this compound could theoretically be functionalized to create ligands for catalytic metals, there is a lack of specific examples in the current body of scientific work. Research in catalysis tends to focus on more readily available or easily synthesized ligand structures.

Influence on Reaction Kinetics and Selectivity in Catalytic Systems

Due to the scarcity of studies using this compound as a solvent or a component of a catalytic system, there is no specific data available on its influence on reaction kinetics and selectivity. In general, the choice of solvent can significantly impact the rate and outcome of a catalytic reaction by influencing the solubility of reactants and catalysts, the stabilization of transition states, and the mass transfer of reactants to the catalytic sites. However, without specific research, any potential effects of this compound in this regard remain speculative.

Role in the Synthesis of Stabilizing Agents (e.g., Precursors for Plastic Stabilizers)

A significant application of this compound derivatives is in the synthesis of stabilizing agents for polymers, particularly for polyvinyl chloride (PVC). The derivative, 1-phenyl-1,3-eicosanedione, commercially known as stearoyl benzoyl methane (B114726) (SBM), is a key component in modern, non-toxic PVC stabilizer systems. pvcchemical.comforemost-chem.comechemi.com

SBM belongs to the β-diketone class of compounds, which are crucial auxiliary heat stabilizers in Ca/Zn-based stabilizer systems for PVC. pvcchemical.com These systems are replacing traditional lead-based stabilizers due to environmental and health concerns. The primary function of SBM in PVC formulations is to improve thermal stability, enhance light stability, and prevent a rapid degradation phenomenon known as "zinc burning," which can occur with zinc-based stabilizers. pvcchemical.comforemost-chem.com

The mechanism of its stabilizing action involves several aspects:

HCl Absorption: During thermal processing, PVC degrades and releases hydrogen chloride (HCl), which can catalyze further degradation. SBM can react with and neutralize HCl. pvcchemical.com

Chelation of Metal Chlorides: In Ca/Zn systems, the formation of zinc chloride (ZnCl₂) can accelerate PVC degradation. SBM can chelate with ZnCl₂, rendering it inactive and preventing "zinc burning". shandongxinhuapharma.com

Replacement of Unstable Chlorine Atoms: The enol form of the β-diketone can replace unstable allylic chlorine atoms in the PVC polymer chain, creating a more stable structure. pvcchemical.com

UV Absorption: Stearoyl benzoyl methane also possesses some UV-absorbing properties, which contributes to the long-term stability of PVC products exposed to sunlight. foremost-chem.commcc-hamburg.de

The synthesis of stearoyl benzoyl methane typically involves a Claisen condensation reaction between a methyl ester of stearic acid and a derivative of acetophenone. This process creates the 1,3-dione functional group that is critical for its stabilizing activity. google.com

Below is an interactive data table summarizing the properties and function of Stearoyl Benzoyl Methane (a this compound derivative) as a PVC stabilizer.

| Property | Value/Description | Reference |

| Chemical Name | Stearoyl Benzoyl Methane (SBM) | pvcchemical.comforemost-chem.com |

| IUPAC Name | 1-Phenylicosane-1,3-dione | nih.gov |

| CAS Number | 58446-52-9 | lookchem.com |

| Molecular Formula | C₂₆H₄₂O₂ | nih.gov |

| Appearance | Light white to pale yellow powder | foremost-chem.commcc-hamburg.de |

| Primary Function | Auxiliary heat stabilizer for PVC | pvcchemical.comforemost-chem.com |

| Stabilizer System | Primarily used in Ca/Zn composite systems | pvcchemical.com |

| Key Roles | Improves thermal stability, inhibits "zinc burning", enhances initial color and long-term stability | pvcchemical.comforemost-chem.comshandongxinhuapharma.com |

| Mechanism | HCl absorption, chelation of metal chlorides, replacement of unstable chlorine atoms, UV absorption | pvcchemical.commcc-hamburg.depvcchemical.com |

Advanced Analytical Methodologies for 1 Phenyleicosane Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone of molecular characterization, providing fundamental insights into the atomic composition and bonding arrangement of 1-phenyleicosane.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed blueprint of the molecule's phenyl and eicosyl moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are based on typical values for alkylbenzenes and long-chain alkanes. oregonstate.educompoundchem.comnetlify.applibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 7.15 - 7.30 | Multiplet | Protons on the phenyl ring. |

| Benzylic (α-CH₂) | ~2.60 | Triplet | Methylene (B1212753) group directly attached to the phenyl ring. |

| Alkyl Chain (-(CH₂)₁₈-) | 1.25 - 1.60 | Multiplet/Broad Singlet | The bulk of the methylene groups in the long alkyl chain. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlet peaks for each unique carbon environment. rsc.orghuji.ac.ildocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1' (Substituted Aromatic) | ~143 | The aromatic carbon bonded to the alkyl chain. |

| C-2'/6' & C-3'/5' (Aromatic CH) | 126 - 129 | Ortho and meta carbons of the phenyl ring. |

| C-4' (Aromatic CH) | ~126 | Para carbon of the phenyl ring. |

| C-1 (Benzylic) | ~36 | The first carbon of the alkyl chain (α-carbon). |

| C-2 to C-19 (Alkyl Chain) | 29 - 32 | The bulk of the methylene carbons in the chain. |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. rsc.orgramansystems.com The absorption of IR radiation or scattering in Raman spectroscopy corresponds to specific molecular vibrations, such as stretching and bending of bonds. nih.govuci.eduhoriba.com For this compound, these spectra confirm the presence of both aromatic and aliphatic C-H bonds, as well as the carbon-carbon bonds within the phenyl ring and alkyl chain. masterorganicchemistry.comucla.edulibretexts.org

Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Asymmetric & Symmetric) | IR / Raman | 2960 - 2850 | Strong |

| Aromatic C=C Stretch (Ring Breathing) | IR / Raman | 1600 - 1450 | Medium to Strong |

| CH₂ Bending (Scissoring) | IR | ~1465 | Medium |

The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H stretching in the saturated eicosyl chain, while the weaker bands above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring. vscht.cz The aromatic C=C stretching region and the out-of-plane bending vibrations further confirm the presence of the monosubstituted benzene (B151609) ring. wpmucdn.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.orgwikipedia.org For this compound (molecular formula C₂₆H₄₆), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This ion is energetically unstable and undergoes fragmentation. chemguide.co.uk The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage, which results in the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺). usgs.govresearchgate.netpearson.com This fragment typically produces the base peak (the most intense peak) in the spectrum. researchgate.net

Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|

| [C₂₆H₄₆]⁺• | 374.7 | Molecular Ion (M⁺•) |

| [C₇H₇]⁺ | 91 | Tropylium ion; typically the base peak resulting from benzylic cleavage. |

| [C₈H₉]⁺ | 105 | Result of cleavage at the β-carbon. |

Chromatographic Separations for Complex Mixture Analysis

Chromatographic methods are essential for separating this compound from complex matrices, such as environmental samples or industrial products. nih.gov The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and other components in the mixture.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like long-chain alkylbenzenes. nih.govunar.ac.id In GC, a sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on differences in boiling points and interactions with the stationary phase.

For this compound, a high-temperature capillary column with a non-polar stationary phase, such as 5% diphenyl / 95% dimethylpolysiloxane, is typically employed. nih.gov Due to its high molecular weight and boiling point, a temperature-programmed oven is required to ensure elution in a reasonable timeframe. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound based on both its retention time and its mass spectrum. usgs.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is suitable for separating compounds that are non-volatile or thermally labile. researchgate.net For this compound and similar hydrophobic molecules, reversed-phase HPLC (RP-HPLC) is the most common mode. nacalai.comhplc.eu

In this setup, a non-polar stationary phase, typically a silica (B1680970) support bonded with C18 or C8 alkyl chains, is used with a polar mobile phase. researchgate.netrsc.org A common mobile phase for separating alkylbenzenes is a gradient mixture of acetonitrile (B52724) and water. nacalai.com Because of its long, non-polar eicosyl chain, this compound is highly hydrophobic and would be strongly retained on a C18 column, eluting later than shorter-chain alkylbenzenes. This allows for effective separation based on the length and structure of the alkyl chain.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzene |

| Ethylbenzene |

| Tetramethylsilane |

| Toluene (B28343) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. scholaris.cashimadzu.com

The ionization of long-chain alkylbenzenes is typically achieved through electron impact (EI) at 70 eV. usgs.gov The resulting mass spectrum serves as a molecular fingerprint. For this compound, characteristic fragments arise from the cleavage of the alkyl chain and the stable benzyl (B1604629) cation. Key mass-to-charge ratios (m/z) used for the identification and quantitation of linear alkylbenzenes (LABs) include m/z 91, 92, and 105. usgs.gov The ion at m/z 91, corresponding to the tropylium ion (C7H7+), is a particularly strong indicator of the presence of an alkylbenzene moiety. core.ac.uk

The analysis of complex hydrocarbon fractions for LABs by GC-MS is effective at avoiding interferences. usgs.gov Quantitation is often performed using selected ion monitoring (SIM), which enhances sensitivity and selectivity by focusing on specific, characteristic ions. scholaris.ca

Interactive Table: Characteristic Mass Spectrometry Ions for Linear Alkylbenzenes

| Ion (m/z) | Description | Significance in this compound Analysis |

| 91 | Tropylium ion (C7H7+) | Base peak for most phenylalkanes; strong indicator of the benzyl moiety. |

| 92 | Toluene radical cation (C7H8+•) | Often observed alongside m/z 91. |

| 105 | C8H9+ ion | Arises from cleavage at the beta-position of the alkyl chain. |

| Molecular Ion (M+) | C26H46+• (m/z 358.6) | Represents the intact molecule; may be weak or absent in EI spectra. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is highly effective, LC-MS provides a complementary approach, particularly for less volatile or thermally sensitive compounds. nih.gov For a large molecule like this compound, LC, especially reversed-phase high-performance liquid chromatography (HPLC), can effectively separate it from mixtures based on its hydrophobicity. nih.gov

The compound is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18). semanticscholar.org Elution is achieved by gradually increasing the polarity of the mobile phase. After separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for large molecules. nih.gov While direct ESI of nonpolar hydrocarbons like this compound can be challenging, derivatization to introduce a chargeable group can significantly enhance sensitivity. nih.gov LC-MS is particularly useful for analyzing potential oxidation or degradation products of this compound that may be more polar and less volatile.

Thermal Analysis Techniques in Material Science Contexts

Thermal analysis techniques are essential for understanding the material properties of this compound, including its stability, melting behavior, and phase transitions. malvernpanalytical.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This technique is used to determine key thermal transitions. For this compound, DSC analysis would reveal its melting point (Tm), which is characterized by an endothermic peak on the DSC thermogram. azom.com The enthalpy of fusion (ΔHfus), or the energy required to melt the solid, can also be calculated from the peak area. The length of the alkyl chain in n-alkylbenzenes has a significant impact on thermal properties; for instance, an increase in chain length generally leads to a higher melting temperature. researchgate.netnih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. icm.edu.pl This analysis provides information on the thermal stability and decomposition profile of a material. When this compound is heated, the TGA curve will remain flat until the temperature is high enough to cause volatilization or decomposition, at which point a significant mass loss is recorded. azom.com This onset temperature of decomposition is a critical measure of the compound's thermal stability. For long-chain alkyl compounds, thermal stability can be influenced by the chain length and branching. researchgate.netrsc.org

Interactive Table: Expected Thermal Properties of Long-Chain Alkyl-Substituted Compounds

| Property | Analytical Technique | Information Gained for this compound | Influence of Alkyl Chain Length |

| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition. | Increases with longer chain length. researchgate.net |

| Enthalpy of Fusion (ΔHfus) | DSC | Energy required for melting; relates to crystalline order. | Increases with longer chain length. |

| Thermal Stability | TGA | Onset temperature of decomposition or volatilization. | Generally decreases with very long chain lengths in some compound classes. researchgate.net |

| Heat Capacity (Cp) | DSC | Amount of heat required to raise the temperature by one degree. | Increases with chain length and temperature. researchgate.netarxiv.org |

Electrochemical Methods for Specific Chemical Transformations

Electrochemical methods like cyclic voltammetry (CV) can be used to investigate the redox properties of molecules. gamry.com These techniques measure the current response of an electroactive species to a linearly cycled potential sweep. libretexts.org

For this compound, the electroactive part of the molecule is the phenyl group. The benzene ring can be oxidized at a sufficiently positive potential. A cyclic voltammogram of this compound, likely recorded in a non-aqueous solvent with a supporting electrolyte, would provide information about the oxidation potential of the phenyl ring. mdpi.combu.edu The long, insulating eicosane (B133393) chain would influence the diffusion of the molecule to the electrode surface and could affect the kinetics of the electron transfer process. nih.gov

The data obtained from CV can be used to determine the stability of the resulting radical cations and to probe potential follow-up chemical reactions. nih.gov This information is valuable for understanding the susceptibility of this compound to oxidative degradation and for designing specific electrochemical transformations, such as targeted functionalization of the aromatic ring.

Advanced X-ray Techniques for Solid-State Characterization

Given that this compound is a solid at room temperature, X-ray diffraction (XRD) techniques are indispensable for characterizing its solid-state structure. intertek.com

Powder X-ray Diffraction (PXRD) is a primary tool for analyzing crystalline materials. nih.gov A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern that is a unique fingerprint of its crystalline form. nih.gov This pattern can be used for phase identification, quality control, and the detection of different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. nih.gov

For a more detailed structural elucidation, Single Crystal X-ray Diffraction (SCXRD) could be employed, provided a suitable single crystal of this compound can be grown. SCXRD determines the precise arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions, such as how the long alkyl chains pack together in the solid state. mdpi.com This detailed structural knowledge is fundamental to understanding the material's macroscopic properties.

Computational and Theoretical Investigations of 1 Phenyleicosane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. scienceopen.com These calculations are fundamental to understanding molecular stability, properties, and the pathways of chemical reactions. rsc.org For 1-phenyleicosane, this involves analyzing both the aromatic phenyl group and the long, saturated eicosane (B133393) chain.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. numberanalytics.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. epstem.net The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex interactions of electrons within the molecule. mdpi.comajchem-a.com

For this compound, a DFT calculation would begin with an approximate 3D structure and iteratively adjust the positions of all atoms to minimize the total energy of the system. mdpi.com The result is an optimized geometry with precise predictions of bond lengths, bond angles, and dihedral angles. This allows for a detailed structural characterization of both the rigid phenyl ring and the flexible alkyl chain. The final output also provides the molecule's ground state energy, a key indicator of its thermodynamic stability. sciensage.info

Table 1: Illustrative Output of DFT Geometry Optimization for this compound This table represents the type of data generated from a DFT calculation and is for illustrative purposes only.

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | e.g., -X Hartrees |

| C-C Bond Length (Phenyl) | The distance between adjacent carbon atoms in the aromatic ring. | e.g., ~1.39 Å |

| C-C Bond Length (Alkyl) | The distance between carbon atoms in the eicosane chain. | e.g., ~1.54 Å |

| C-H Bond Length | The typical distance between a carbon and a hydrogen atom. | e.g., ~1.09 Å |

| C-C-C Bond Angle (Alkyl) | The angle formed by three consecutive carbon atoms in the chain. | e.g., ~109.5° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. solubilityofthings.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical reactivity and potential reaction pathways. numberanalytics.comnumberanalytics.com

An analysis of this compound's frontier orbitals would reveal the most likely sites for chemical attack. The HOMO represents the region from which an electron is most easily donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). libretexts.org For this compound, the HOMO is expected to be concentrated on the electron-rich phenyl ring, suggesting its role in electrophilic substitution reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity. ajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data generated from an MO analysis and its general interpretation.

| Parameter | Description | Illustrative Value | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -6.2 eV | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., +1.1 eV | Indicates electron-accepting ability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. mdpi.com MD uses classical mechanics and a "force field"—a set of parameters describing the potential energy of the system—to simulate how molecules move, flex, and interact. rsc.org This is particularly valuable for a molecule like this compound with its long, flexible alkyl chain.

An MD simulation of this compound can reveal its conformational landscape—the various shapes the molecule can adopt due to rotations around its single bonds. mdpi.com By simulating the molecule, either in isolation or in a solvent, researchers can determine the most populated conformations and the timescale of transitions between them. mdpi.com Furthermore, MD simulations are essential for studying intermolecular interactions. nih.govrsc.org They can model how multiple this compound molecules interact with each other in a liquid or solid state, governed by forces like van der Waals interactions between the long alkyl chains and pi-pi stacking between the phenyl rings. whiterose.ac.uk This information is critical for predicting bulk properties like viscosity, density, and melting point.

Computational Modeling in Materials Design Incorporating this compound

Computational modeling is a cornerstone of modern materials design, often falling under the framework of Integrated Computational Materials Engineering (ICME). numberanalytics.comnumberanalytics.comvttresearch.com This approach uses multiscale modeling to predict material properties and accelerate the development of new materials for specific applications. mpie.de

This compound, with its combination of a bulky aromatic head and a long aliphatic tail, could be a component in advanced materials such as lubricants, waxes, or phase-change materials for thermal energy storage. Computational modeling can be used to predict how incorporating this compound would influence the performance of such materials. uchicago.edu For example, simulations could predict its effect on the viscosity and thermal stability of a lubricant formulation or the melting point and latent heat of a phase-change material. By integrating quantum chemical data (for single-molecule properties) with MD simulations (for bulk, multi-molecule behavior), models can guide the design of materials with tailored properties, reducing the need for extensive trial-and-error experimentation. numberanalytics.com

Cheminformatics Approaches for Structure-Reactivity/Application Relationships

Cheminformatics applies information science techniques to solve chemical problems, often through the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. liverpool.ac.uk These models establish a mathematical relationship between the chemical structure of a molecule and a specific activity or property. wikipedia.org

To build a QSPR model for a class of compounds including this compound, one would first assemble a dataset of similar molecules (e.g., other phenylalkanes with varying chain lengths). For each molecule, a set of numerical "descriptors" is calculated, representing its structural, physical, or electronic features (e.g., molecular weight, volume, surface area, dipole moment, HOMO/LUMO energies). liverpool.ac.uk These descriptors are then correlated with an experimentally measured property, such as boiling point, viscosity, or toxicity. The resulting mathematical model can then be used to predict the properties of new or untested molecules based solely on their structure. wikipedia.org This approach is valuable for screening large numbers of candidate molecules for a specific application, such as identifying the optimal chain length for a phenylalkane-based surfactant.

Table 3: Example Descriptors for a QSPR Model of Phenylalkanes

| Descriptor Type | Example Descriptor | Information Coded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and compactness of the molecular graph. |

| Geometric | Molecular Surface Area | The surface area of the molecule, influencing interactions. |

Application of Theoretical Kinetic Models to Reactions Involving this compound

Theoretical kinetic models are used to describe the rates and mechanisms of chemical reactions. earthwormexpress.com By applying principles from transition state theory and computational chemistry, these models can predict how fast a reaction will proceed and which reaction pathways are most favorable. nih.gov

For reactions involving this compound, such as combustion, pyrolysis, or atmospheric oxidation, theoretical kinetic modeling can provide crucial insights. The process typically involves using quantum chemical calculations (like DFT) to map out the potential energy surface of the reaction. This map includes the energies of the reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them. scienceopen.com

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Routes for 1-Phenyleicosane

The traditional synthesis of alkylbenzenes often relies on Friedel-Crafts alkylation, a cornerstone of organic chemistry for forming carbon-carbon bonds. collectionscanada.ca This reaction typically involves the alkylation of an aromatic compound, such as benzene (B151609), with an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst. collectionscanada.ca However, conventional Friedel-Crafts reactions can present environmental challenges, prompting a shift towards more sustainable methodologies.

Green chemistry principles are increasingly being applied to organic synthesis to minimize environmental impact. procurementresource.comnih.gov This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that reduce energy consumption and waste generation. procurementresource.com For the synthesis of this compound, this translates to exploring alternatives to traditional catalysts and starting materials.

One promising avenue is the use of solid acid catalysts, such as zeolites, which can offer a more environmentally friendly alternative to traditional Lewis acids like aluminum chloride. researchgate.net Zeolites are reusable and can lead to higher selectivity, reducing the formation of unwanted byproducts. researchgate.net Research into the alkylation of aromatic compounds with long-chain alkenes over zeolite catalysts has shown promising results, achieving high conversion and selectivity. researchgate.net

Furthermore, the concept of "green synthesis" encourages the use of biocatalysts, such as enzymes. procurementresource.com Enzymatic Friedel-Crafts alkylations have been demonstrated, operating under mild conditions and exhibiting high selectivity. imarcgroup.com The development of enzymes capable of catalyzing the alkylation of benzene with a C20 alkene could represent a significant leap forward in the sustainable production of this compound.

Another innovative approach involves the upcycling of plastic waste. Recent research has demonstrated the use of polyolefins, such as polyethylene, as alkylating agents in Friedel-Crafts reactions, offering a potential route to convert plastic waste into valuable chemicals like alkylbenzenes. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy aligns with the principles of a circular economy and could provide a novel and sustainable source for the long-chain alkyl component of this compound.

Exploration of Novel Applications in Advanced Materials and Niche Chemical Technologies

The unique molecular structure of this compound, combining a long, flexible alkyl chain with a rigid phenyl group, suggests its potential for a variety of applications in advanced materials and specialized chemical technologies. Long-chain alkylbenzenes are known to be valuable as synthetic intermediates and have potential uses in various fields. researchgate.net

In the realm of advanced materials , the properties of this compound could be harnessed in the development of:

Polymers and Coatings: The long alkyl chain can impart flexibility and hydrophobicity, while the phenyl group can enhance thermal stability and mechanical strength. This makes it a candidate for incorporation into novel polymers and coatings with tailored properties. mdpi.com For instance, alkylbenzenes have been studied as dispersants for materials like graphene, where the alkyl chain length plays a crucial role in performance. researchgate.net

Surfactants and Emulsifiers: Long-chain alkylbenzenes are precursors to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents. researchgate.net While this compound itself is not a surfactant, its derivatives could be explored for specialized applications where a C20 chain is advantageous.

Phase Change Materials (PCMs): The long alkyl chain suggests that this compound could have potential as a phase change material for thermal energy storage, although specific studies are needed to determine its melting point and latent heat of fusion.

In niche chemical technologies , this compound could find use as:

Specialty Lubricants and Fluids: The hydrocarbon nature of the molecule suggests potential applications as a high-performance lubricant or hydraulic fluid, particularly in environments requiring high thermal stability.

Intermediates in Organic Synthesis: It can serve as a starting material for the synthesis of more complex molecules with specific functionalities for applications in pharmaceuticals or agrochemicals. collectionscanada.ca

The exploration of these applications is an active area of research, with patents hinting at the use of similar compounds in various formulations. collectionscanada.ca

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics. eisai.comresearchgate.netresearchgate.net These computational tools can significantly accelerate the research and development cycle for compounds like this compound.

Predictive Modeling:

Machine learning models, particularly graph neural networks, can be trained on existing chemical data to predict a wide range of properties for new molecules, including their physical, chemical, and even biological activities. adesisinc.com For this compound, this could involve predicting:

Physicochemical Properties: More accurate predictions of properties like boiling point, viscosity, and solubility under various conditions.

Reactivity: Predicting the outcome of chemical reactions involving this compound, aiding in the design of more efficient synthesis pathways.

Material Performance: Simulating how the incorporation of this compound would affect the properties of a polymer or other advanced material.

The process of developing these predictive models typically involves four main stages: data preparation, model design and building, model validation, and model deployment. iajps.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of chemical innovation, particularly for molecules like this compound, lies at the interface of different scientific disciplines. skoltech.ru The synergy between organic chemistry and materials science is crucial for translating the synthesis of a novel compound into a functional material with real-world applications.

Bridging Synthesis and Function: